molecular formula C14H13ClMgO B6360368 3-(Benzyloxy)benzylmagnesium chloride CAS No. 620627-36-3

3-(Benzyloxy)benzylmagnesium chloride

Cat. No.: B6360368
CAS No.: 620627-36-3
M. Wt: 257.01 g/mol
InChI Key: DKTRPXUJNFCUPS-UHFFFAOYSA-M
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Description

3-(Benzyloxy)benzylmagnesium chloride is a Grignard reagent featuring a benzyloxy-substituted aromatic ring. Grignard reagents like this are typically generated from aryl or alkyl halides and magnesium metal. The benzyloxy group (-OCH₂C₆H₅) likely enhances the compound’s stability and influences its reactivity compared to simpler benzylmagnesium halides. Applications may include pharmaceutical intermediates or polycyclic compound synthesis, as inferred from structurally related compounds in the evidence .

Properties

IUPAC Name

magnesium;1-methanidyl-3-phenylmethoxybenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O.ClH.Mg/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13;;/h2-10H,1,11H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTRPXUJNFCUPS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)OCC2=CC=CC=C2.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of 3-Hydroxybenzaldehyde

A common route involves the alkylation of 3-hydroxybenzaldehyde with benzyl bromide under basic conditions. In a patented method, 3-hydroxybenzenesulfonic acid is treated with benzyl bromide in the presence of sodium hydroxide, yielding 3-(benzyloxy)benzenesulfonate. While this protocol focuses on sulfonate intermediates, analogous conditions apply to phenolic substrates. The reaction proceeds via an SN2 mechanism, with the benzyl group substituting the hydroxyl proton under alkaline conditions.

Reaction Conditions:

  • Solvent: Water or water-isopropanol mixtures

  • Temperature: 25–27°C

  • Base: 5N sodium hydroxide

  • Yield: ~70% (isolated as sodium salt)

Chlorination of 3-(Benzyloxy)benzyl Alcohol

The sulfonate or hydroxyl intermediate is subsequently chlorinated using thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). This step converts the hydroxyl or sulfonate group into a chlorinated species. For example, 3-(benzyloxy)benzenesulfonyl chloride is synthesized by reacting the sulfonate salt with SOCl₂ at 60–70°C.

Optimization Notes:

  • Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion.

  • DMF catalyzes the reaction by generating reactive iminium intermediates.

  • Residual SOCl₂ is removed under reduced pressure to prevent side reactions during Grignard formation.

Grignard Reagent Formation

The final step involves the reaction of 3-(benzyloxy)benzyl chloride with magnesium metal to form the corresponding Grignard reagent. This process follows classical Grignard synthesis principles but requires modifications to accommodate the steric and electronic effects of the benzyloxy substituent.

Magnesium Activation and Solvent Selection

Magnesium metal must be activated to initiate the reaction. Industrial protocols often use a mixture of magnesium chips and powder (1:1 wt%) in tetrahydrofuran (THF) or 2-MeTHF. The solvent choice critically influences reaction kinetics:

  • THF: Higher polarity promotes faster initiation but may lead to side reactions with sensitive substrates.

  • 2-MeTHF: A greener alternative with comparable solvation power and improved thermal stability.

Experimental Protocol (Adapted from ChemicalBook):

  • Charge a dry reactor with magnesium (2.0 equivalents) under argon.

  • Add 3-(benzyloxy)benzyl chloride (1.0 equivalent) dissolved in THF or 2-MeTHF.

  • Heat to 60°C under 5171.62 Torr pressure with continuous stirring.

  • Monitor completion using indicators like 2-hydroxybenzaldehyde phenylhydrazone (colorimetric endpoint).

Yield: 83% (reported for analogous benzylmagnesium chloride synthesis).

Challenges and Mitigation Strategies

  • Moisture Sensitivity: The benzyloxy group’s ether linkage is susceptible to hydrolysis. Strict inert atmosphere control (argon or nitrogen) is essential.

  • Side Reactions: Competitive Wurtz coupling can occur if halide concentrations are too high. Slow addition of the halide precursor minimizes this risk.

  • Magnesium Passivation: Ultrasonication or iodine activation pre-treatments enhance magnesium reactivity.

ParameterValueSource
Concentration0.25 M in 2-MeTHF
Purity>95% (by NMR)
Production MethodContinuous flow reactor
Residence Time4 minutes
Typical Batch Size20–100 L

Flow reactors minimize thermal gradients and ensure consistent magnesium activation, achieving steady-state yields of 85–90% for similar Grignard reagents.

Analytical Characterization

Post-synthesis analysis confirms reagent quality:

  • Titration: Quenching with 2-hydroxybenzaldehyde phenylhydrazone provides a concentration measurement (e.g., 1.03 M for ethylmagnesium bromide).

  • NMR Spectroscopy: ¹H NMR in THF-d⁸ shows characteristic peaks at δ 7.3–7.5 (benzyl aromatic protons) and δ 4.5–5.0 (CH₂MgCl group).

  • GC-MS: Detects residual solvents or decomposition products (e.g., biphenyl from Wurtz coupling).

Applications and Reactivity

This compound is primarily used in nucleophilic additions to carbonyl compounds. For example:

  • Ketone Synthesis: Reacts with aldehydes to form secondary alcohols, which are oxidized to ketones.

  • Cross-Coupling: Participates in Kumada couplings with aryl halides to form biaryl structures.

Case Study: Synthesis of 3-(Benzyloxy)benzyl Alcohol

  • Add this compound (1.2 equivalents) to dry acetone at 0°C.

  • Stir for 2 hours, then quench with saturated NH₄Cl.

  • Extract with ethyl acetate and purify via column chromatography (hexane:EtOAc = 4:1).
    Yield: 78% (reported for analogous reactions) .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)benzylmagnesium chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

3-(Benzyloxy)benzylmagnesium chloride is used in various scientific research applications, including:

    Organic Synthesis: As a key intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds.

    Materials Science: In the preparation of advanced materials with specific properties.

    Catalysis: As a reagent in catalytic processes to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)benzylmagnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The benzyloxy group can also participate in stabilizing the transition state, enhancing the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyloxy-Substituted Aromatic Chlorides

Key Compounds :

  • 3-(Benzyloxy)propionyl chloride (): Used in thiazolidine-2-thione synthesis. Reacts with oxalyl chloride to form acyl chlorides, indicating high reactivity.
  • 2-[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride (): Unstable; requires immediate use in amide synthesis. Yield: 83% over four steps.

Comparison :

Property 3-(Benzyloxy)propionyl chloride 2-[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride
Stability Moderate (pale yellow oil) Low (requires immediate use)
Synthesis Yield Not reported 83% over four steps
Key Application Thiazolidine-2-thione intermediates Amide synthesis for bioactive compounds
Substituted Benzyl Chlorides

Key Compounds :

  • 3-Methoxybenzyl chloride (): Purity: 98%; Moisture: ≤0.5%. Used as an organic synthesis intermediate.
  • 3-(Benzyloxy)benzene-1-sulfonyl chloride (): Purity: 99%; Industrial scale production.

Comparison :

Property 3-Methoxybenzyl chloride 3-(Benzyloxy)benzene-1-sulfonyl chloride
Molecular Weight 156.61 g/mol Not reported (CAS: 162711-45-7)
Purity 98% 99%
Hazard Statements H314 (skin/eye damage) Not reported

The methoxy group in 3-Methoxybenzyl chloride may reduce electrophilicity compared to the benzyloxy group, affecting reaction rates in SN2 pathways.

Acyl and Sulfonyl Chlorides

Key Compounds :

  • Benzoyl chloride (): Widely used in dye and pharmaceutical synthesis. Hazard: Corrosive (H314).
  • 2-(3-Methylphenoxy)benzoyl chloride (): Molecular weight: 246.69 g/mol.

Comparison :

Property Benzoyl chloride 2-(3-Methylphenoxy)benzoyl chloride
Reactivity High (acylating agent) Moderate (steric hindrance from substituents)
Applications Dyes, peroxides, fragrances Specialized intermediates

Benzoyl chloride’s simplicity grants broader utility, while substituted derivatives like 2-(3-Methylphenoxy)benzoyl chloride are niche intermediates.

Ammonium Salts with Benzyloxy Groups

Key Compound :

  • Benzyl(3-hydroxyphenacyl)methylammonium chloride (): Melting point: 214–216°C (dec.). Used in pharmaceutical intermediates.

Comparison :

Property 3-(Benzyloxy)benzylmagnesium Chloride (Inferred) Benzyl(3-hydroxyphenacyl)methylammonium chloride
Reactivity High (Grignard reagent) Low (stable ammonium salt)
Applications Carbon-carbon bond formation Antimicrobial agents, drug intermediates

Ammonium salts like this are less reactive but more stable, favoring storage and controlled-release applications.

Biological Activity

3-(Benzyloxy)benzylmagnesium chloride is an organomagnesium compound that has garnered attention for its potential biological activities. As a Grignard reagent, it plays a critical role in organic synthesis but also shows promise in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15ClMgO. The structure features a benzyl group attached to a benzyloxy moiety, which is significant for its reactivity and biological interactions. The presence of the magnesium atom allows for nucleophilic attacks in various chemical reactions, making it a versatile reagent in organic chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Nucleophilic Reactions : The magnesium center facilitates nucleophilic attacks on electrophilic centers in biological molecules, potentially leading to modifications that affect enzyme activity and cellular functions.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and shown effective inhibition, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

Several studies have explored the anticancer potential of benzyl derivatives. For example, compounds with similar structural motifs have demonstrated efficacy in inhibiting cancer cell proliferation across multiple cell lines. The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways essential for tumor growth.

Compound Cancer Cell Line IC50 (μM) Mechanism
3-(Benzyloxy)benzylmagnesium ClMCF-7TBDApoptosis induction
Benzyl derivativesHeLaTBDCell cycle arrest
Benzyl ether derivativesA549TBDInhibition of angiogenesis

Case Studies

  • Anticancer Activity : A study investigated the effect of benzyl ether derivatives on MCF-7 breast cancer cells. Results indicated significant growth inhibition, with further analysis revealing that these compounds induced apoptosis through caspase activation.
  • Microbial Inhibition : In another research effort, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed promising antimicrobial activity, leading to further exploration as a potential therapeutic agent.

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of various analogs of this compound:

  • Synthesis Techniques : Various synthetic routes have been developed to optimize yield and purity, including modifications in reaction conditions and the use of different solvents.
  • Biological Evaluation : Comprehensive screening against a panel of cancer cell lines has provided insights into structure-activity relationships (SAR), highlighting the importance of functional group positioning on biological efficacy.

Q & A

Q. What are the recommended methods for synthesizing 3-(Benzyloxy)benzylmagnesium chloride, and what factors influence its stability?

Methodological Answer: this compound is typically synthesized via Grignard reagent formation. A common approach involves reacting 3-(benzyloxy)benzyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions (e.g., argon or nitrogen atmosphere). Key factors affecting stability include:

  • Moisture and Oxygen Sensitivity : The compound reacts violently with water and oxygen, necessitating strict anhydrous and air-free conditions .
  • Temperature Control : Reactions are often conducted at 0–25°C to prevent side reactions or decomposition.
  • Purity of Starting Materials : Impurities in magnesium or solvents can inhibit Grignard formation. Pre-activation of magnesium with iodine may improve yield.

Reference : Synthesis protocols for benzylmagnesium chloride derivatives highlight the necessity of controlled environments and reagent purity .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and flame-resistant lab coats. Respiratory protection is required if ventilation is inadequate .
  • Storage : Store under inert gas (argon) in flame-proof refrigerators, away from oxidizers and moisture.
  • Spill Management : Neutralize spills with dry sand or specialized absorbents; avoid water due to exothermic reactions .

Reference : Safety protocols for air-sensitive Grignard reagents emphasize flammability and reactivity hazards .

Q. What are common applications of this compound in organic synthesis?

Methodological Answer: This Grignard reagent is primarily used for:

  • Nucleophilic Addition : Reacts with ketones, aldehydes, or esters to form secondary/tertiary alcohols or carboxylic acid derivatives.
  • Cross-Coupling Reactions : Participates in Kumada or Negishi couplings to construct biaryl systems.
  • Intermediate in Drug Synthesis : Used to introduce benzyl-protected hydroxyl groups into pharmaceuticals, such as indole derivatives (e.g., antitumor agents) .

Reference : Analogous benzyloxy-containing reagents are employed in medicinal chemistry for functional group diversification .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in nucleophilic additions involving this compound?

Methodological Answer:

  • Solvent Selection : Anhydrous THF or diethyl ether enhances reactivity. Polar aprotic solvents (e.g., DMF) may stabilize intermediates but require lower temperatures.
  • Stoichiometry : Use a 10–20% excess of the Grignard reagent to account for potential side reactions with trace moisture.
  • Catalysis : Additives like LiCl or CeCl₃ can accelerate reactions via Lewis acid activation .
  • Monitoring : Track progress using in situ FTIR or quenching aliquots for GC-MS analysis.

Reference : Optimized protocols for benzylmagnesium chloride derivatives highlight stoichiometric and catalytic adjustments .

Q. How should researchers address contradictory results in reaction outcomes (e.g., low yields or unexpected byproducts)?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS or NMR to identify impurities. Common issues include:
    • Protonation : Trace water or acidic protons in substrates may quench the Grignard reagent.
    • Oxidation : Exposure to oxygen can form benzaldehyde derivatives.
  • Replicate Conditions : Ensure consistency in solvent drying (e.g., molecular sieves) and magnesium activation.
  • Computational Modeling : DFT studies can predict reactive pathways and guide troubleshooting.

Reference : Contradictions in Grignard reactions often stem from subtle environmental factors, as noted in synthesis literature .

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic additions?

Methodological Answer:

  • Steric Effects : The benzyloxy group directs nucleophilic attack to less hindered positions. For example, in ketone additions, the bulkier benzyloxy substituent favors attack at the electrophilic carbon distal to the oxygen.
  • Electronic Effects : Electron-donating benzyloxy groups enhance the nucleophilicity of the adjacent benzyl carbon.
  • Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products, while higher temperatures may shift selectivity.

Reference : Mechanistic studies on similar Grignard reagents emphasize steric and electronic influences .

Q. How is this compound utilized in synthesizing complex heterocycles (e.g., indole or thiadiazole derivatives)?

Methodological Answer:

  • Indole Synthesis : React with nitroaromatics or azides under transition-metal catalysis to form indole scaffolds.
  • Thiadiazole Functionalization : Couple with sulfur-containing electrophiles (e.g., sulfonyl chlorides) to generate bioactive thiadiazole derivatives.
  • Protection-Deprotection Strategies : The benzyloxy group can be later removed via hydrogenolysis (H₂/Pd-C) to unmask hydroxyl moieties .

Reference : Complex heterocycles synthesized from benzyloxy reagents show potential in antitumor and antimicrobial drug discovery .

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